molecular formula C18H30Cl3O6P B022334 Tris[3-(allyloxy)-2-chloropropyl] phosphite CAS No. 19865-30-6

Tris[3-(allyloxy)-2-chloropropyl] phosphite

Cat. No. B022334
CAS RN: 19865-30-6
M. Wt: 479.8 g/mol
InChI Key: KIJPXDAIDVAZHQ-UHFFFAOYSA-N
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Description

Tris[3-(allyloxy)-2-chloropropyl] phosphite, also known as TACP, is a phosphite ester that has gained attention in recent years due to its potential use in various fields, including polymer chemistry, material science, and biomedical research. TACP has a unique chemical structure that makes it a valuable compound for many applications.

Mechanism Of Action

Tris[3-(allyloxy)-2-chloropropyl] phosphite is believed to act as a radical scavenger, reacting with free radicals that are generated during the degradation of polymers. This prevents the formation of new radicals and slows down the degradation process, leading to increased stability and longevity of the material.

Biochemical And Physiological Effects

While Tris[3-(allyloxy)-2-chloropropyl] phosphite has not been extensively studied for its biochemical and physiological effects, some research has suggested that it may have antioxidant properties. This could have potential implications for its use in biomedical research and drug development.

Advantages And Limitations For Lab Experiments

One advantage of using Tris[3-(allyloxy)-2-chloropropyl] phosphite in lab experiments is its ease of synthesis and availability. It is also relatively stable and has a long shelf life. However, Tris[3-(allyloxy)-2-chloropropyl] phosphite may not be suitable for all applications, as its effectiveness as a stabilizer or flame retardant may vary depending on the specific material being used.

Future Directions

There are many potential future directions for research on Tris[3-(allyloxy)-2-chloropropyl] phosphite. One area of interest is its use as a stabilizer for biodegradable polymers, which could have important implications for reducing plastic waste. Additionally, further investigation into its potential antioxidant properties could lead to the development of new drugs or therapies. Finally, Tris[3-(allyloxy)-2-chloropropyl] phosphite could be explored as a potential flame retardant for textiles and other materials, which would have important safety implications.

Synthesis Methods

Tris[3-(allyloxy)-2-chloropropyl] phosphite can be synthesized through a simple one-pot reaction using allyl alcohol, 3-chloropropyl phosphite, and a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Tris[3-(allyloxy)-2-chloropropyl] phosphite as a white crystalline solid.

Scientific Research Applications

Tris[3-(allyloxy)-2-chloropropyl] phosphite has been extensively studied for its potential use as a stabilizer for polyolefins and other polymers. It has been shown to improve the thermal stability and UV resistance of these materials, making them more durable and long-lasting. Tris[3-(allyloxy)-2-chloropropyl] phosphite has also been investigated as a flame retardant, due to its ability to suppress the combustion of materials.

properties

CAS RN

19865-30-6

Product Name

Tris[3-(allyloxy)-2-chloropropyl] phosphite

Molecular Formula

C18H30Cl3O6P

Molecular Weight

479.8 g/mol

IUPAC Name

tris(2-chloro-3-prop-2-enoxypropyl) phosphite

InChI

InChI=1S/C18H30Cl3O6P/c1-4-7-22-10-16(19)13-25-28(26-14-17(20)11-23-8-5-2)27-15-18(21)12-24-9-6-3/h4-6,16-18H,1-3,7-15H2

InChI Key

KIJPXDAIDVAZHQ-UHFFFAOYSA-N

SMILES

C=CCOCC(COP(OCC(COCC=C)Cl)OCC(COCC=C)Cl)Cl

Canonical SMILES

C=CCOCC(COP(OCC(COCC=C)Cl)OCC(COCC=C)Cl)Cl

Other CAS RN

19865-30-6

Origin of Product

United States

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